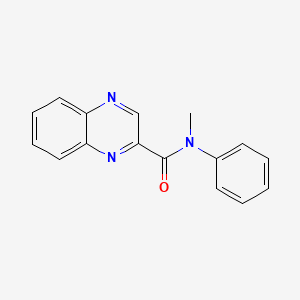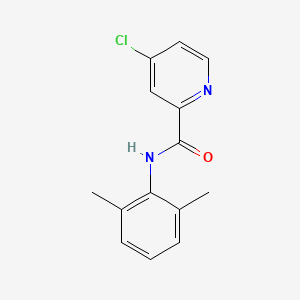![molecular formula C13H13ClN2O B7458193 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, also known as CPE, is a chemical compound that has been widely studied for its potential applications in scientific research. CPE is a pyrazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Wirkmechanismus
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone's mechanism of action as a COX-2 inhibitor is thought to involve the binding of the compound to the active site of the enzyme. This results in the inhibition of prostaglandin synthesis, which can help to reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its COX-2 inhibitory activity, this compound has been found to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which can help to protect cells against oxidative stress. This compound has also been found to have antitumor activity, making it a potential candidate for use in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone in lab experiments is its selective COX-2 inhibitory activity, which can help to reduce the risk of gastrointestinal side effects. Additionally, this compound has been found to be relatively stable and easy to synthesize, making it a convenient compound to work with. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone. One area of interest is its potential use in the treatment of cancer, given its antitumor activity. Additionally, further research could explore the potential of this compound as a treatment for inflammatory conditions such as arthritis. Finally, there is potential for the development of new COX-2 inhibitors based on the structure of this compound, which could have improved selectivity and efficacy.
Synthesemethoden
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylidene-malononitrile with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can then be purified using standard techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to have a number of potential applications in scientific research. One area of interest is its potential use as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound has been shown to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins in the stomach. This makes this compound a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that can cause gastrointestinal side effects.
Eigenschaften
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-13(10(2)17)8-16(15-9)7-11-4-3-5-12(14)6-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJDGYHIWKDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)




![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)